- Preparation of novel 6-pyrazolylamido-3-substituted azabicyclo[3.1.0]hexane compounds as calcium channel inhibitors, United States, , ,
Cas no 927679-54-7 (rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)
927679-54-7 structure
Product Name:rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS-Nr.:927679-54-7
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD12198680
CID:69533
PubChem ID:39871576
Update Time:2025-06-07
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1alpha,5alpha,6alpha)-3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl) ester
- (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- (1S,5R)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1α,5α,6α)-
- cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- (1R*,5S*,6r*)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(SALTDATA: FREE)
- (1R,5S,6S)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
- (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- EXO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
- exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- endo-3-[(tert-butoxy)carbonyl]-3-azabic
- 3-(1,1-Dimethylethyl) (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (ACI)
- rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- AKOS025311342
- W14273
- Z414834464
- endo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- CS-0035497
- (1R,5S,6R)-3-BOC-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6alpha)-
- SCHEMBL9934208
- (Meso-1R,5S,6S)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-6-Carboxylic Acid
- GYEQQDCMLKKYGG-DHBOJHSNSA-N
- (MESO-1R,5S,6R)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
- (1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- MFCD12198680
- DTXSID00653858
- 1401464-07-0
- CS-0036377
- AKOS015949518
- 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6beta)-
- J-500484
- (1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo-[3.1.0]hexane-6-carboxylic acid
- 3-AZABICYCLO[3.1.0]HEXANE-3,6-DICARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL) ESTER, (1R,5S)-
- exo-3-Boc-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid racemate
- ALBB-022621
- AS-32683
- MFCD12198805
- Endo-(1R,5S,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- CS1608
- SB10659
- 927679-54-7
- EN300-55188
- AKOS024463241
- W14300
- BGC46407
- (1Alpha,5alpha,6alpha)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl)ester
- AC-31178
- AS-46534
- (1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- ENDO-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
- SCHEMBL9934205
- rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- SCHEMBL22074771
-
- MDL: MFCD12198680
- Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8+
- InChI-Schlüssel: GYEQQDCMLKKYGG-JIGDXULJSA-N
- Lächelt: C([C@@H]1[C@H]2CN(C[C@@H]12)C(=O)OC(C)(C)C)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 227.11600
- Monoisotopenmasse: 227.116
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 321
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.8
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 1.276
- Siedepunkt: 355.9℃ at 760 mmHg
- Flammpunkt: 169°C
- Brechungsindex: 1.537
- PSA: 66.84000
- LogP: 1.12180
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104897-500g |
exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
927679-54-7 | 95% | 500g |
$11408 | 2021-08-06 | |
| Enamine | EN300-55188-100mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 100mg |
$104.0 | 2022-02-28 | |
| Enamine | EN300-55188-250mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 250mg |
$149.0 | 2022-02-28 | |
| Enamine | EN300-55188-500mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 500mg |
$284.0 | 2022-02-28 | |
| Enamine | EN300-55188-1000mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 1g |
$385.0 | 2022-02-28 | |
| Enamine | EN300-55188-2500mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 2500mg |
$753.0 | 2022-02-28 | |
| Enamine | EN300-55188-5000mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 5g |
$1116.0 | 2022-02-28 | |
| Enamine | EN300-55188-10000mg |
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo |
927679-54-7 | 95.0% | 10g |
$1654.0 | 2022-02-28 | |
| Apollo Scientific | OR302739-1g |
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
927679-54-7 | 95% | 1g |
£55.00 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GX532-200mg |
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
927679-54-7 | 95+% | 200mg |
358.0CNY | 2021-08-04 |
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 3 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Quinazoline derivatives as tyrosine kinase inhibitor, compositions, methods of making them and their use, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain, Bioorganic & Medicinal Chemistry, 2016, 24(21), 5028-5035
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 16 h
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of azabicyclohexane derivatives for treating diabetes mellitus and metabolic disorders, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of pyridine-3-sulfonamide derivatives as amine oxidase copper containing 3 (AOC3) inhibitors and pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Raw materials
- tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rac-3-tert-butyl 6-ethyl (1R,5S,6R)-3-azabicyclo3.1.0hexane-3,6-dicarboxylate
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Preparation Products
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Verwandte Literatur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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